acetic acid;9-methyl-9H-fluoren-2-ol
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Overview
Description
Acetic acid;9-methyl-9H-fluoren-2-ol is a compound that combines the properties of acetic acid and 9-methyl-9H-fluoren-2-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 9-methyl-9H-fluoren-2-ol is a derivative of fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methyl-9H-fluoren-2-ol typically involves the esterification of 9-methyl-9H-fluoren-2-ol with acetic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;9-methyl-9H-fluoren-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetic acid;9-methyl-9H-fluoren-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;9-methyl-9H-fluoren-2-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Fluoreneacetic acid: A similar compound with a fluorene backbone and an acetic acid functional group.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another fluorene derivative with different functional groups.
Uniqueness
Acetic acid;9-methyl-9H-fluoren-2-ol is unique due to its combination of acetic acid and 9-methyl-9H-fluoren-2-ol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Properties
CAS No. |
113770-26-6 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
acetic acid;9-methyl-9H-fluoren-2-ol |
InChI |
InChI=1S/C14H12O.C2H4O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15)8-14(9)13;1-2(3)4/h2-9,15H,1H3;1H3,(H,3,4) |
InChI Key |
BNPPUOZGBUTNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)O.CC(=O)O |
Origin of Product |
United States |
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